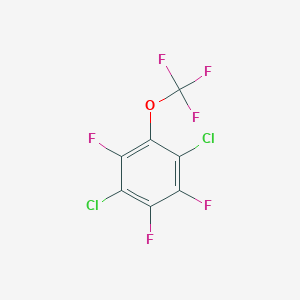

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene

Beschreibung

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine, fluorine, and a trifluoromethoxy group. Its molecular formula is C₇Cl₂F₆O, with a molecular weight of 301.47 g/mol. The unique arrangement of substituents—two chlorine atoms at positions 1 and 4, three fluorine atoms at positions 2, 3, and 5, and a trifluoromethoxy (-OCF₃) group at position 6—confers distinct electronic and steric properties.

This compound is primarily utilized as a high-performance intermediate in agrochemical and pharmaceutical synthesis. The trifluoromethoxy group enhances electron-withdrawing effects, improving stability under harsh reaction conditions. Its lipophilicity and resistance to metabolic degradation make it valuable in designing bioactive molecules, though specific applications remain proprietary in industry literature.

Eigenschaften

Molekularformel |

C7Cl2F6O |

|---|---|

Molekulargewicht |

284.97 g/mol |

IUPAC-Name |

1,4-dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7Cl2F6O/c8-1-3(10)4(11)2(9)6(5(1)12)16-7(13,14)15 |

InChI-Schlüssel |

IIVROOAAEPHMRF-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and trifluoromethoxy groups onto a benzene ring. One common method involves the following steps:

Halogenation: The benzene ring is first chlorinated to introduce chlorine atoms at specific positions.

Fluorination: The chlorinated benzene is then subjected to fluorination to replace some of the hydrogen atoms with fluorine atoms.

Trifluoromethoxylation: Finally, a trifluoromethoxy group is introduced using appropriate reagents and conditions.

Industrial Production Methods:

Industrial production of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene typically involves large-scale halogenation and fluorination processes, followed by purification steps to obtain the desired compound with high purity. The specific conditions and reagents used may vary depending on the scale and desired yield.

Analyse Chemischer Reaktionen

Types of Reactions:

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in the development of new materials and catalysts.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: Research into halogenated benzene derivatives has potential implications for drug development, particularly in designing molecules with specific pharmacological properties.

Wirkmechanismus

The mechanism of action of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene involves its interactions with molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. For example, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene can be contextualized against related halogenated benzene derivatives. Below is a detailed analysis:

Structural Analogues

| Compound Name | Molecular Formula | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene | C₇Cl₂F₆O | Cl (1,4); F (2,3,5); -OCF₃ (6) | High thermal stability, lipophilic | Agrochemical intermediates, pharmaceuticals |

| 1,2,4,5-Tetrachlorobenzene | C₆Cl₄H₂ | Cl (1,2,4,5) | Low solubility in polar solvents | Pesticide synthesis, dielectric fluids |

| 1,3,5-Trifluoro-2,4,6-trichlorobenzene | C₆Cl₃F₃ | Cl (2,4,6); F (1,3,5) | Moderate reactivity, volatile | Fluorinated polymer precursors |

| 2,3,5,6-Tetrachloroanisole | C₇Cl₄O | Cl (2,3,5,6); -OCH₃ (1) | Susceptible to demethylation | Fungicide metabolites |

| 1,2,4,5-Tetrachloro-3-(methylthio)benzene | C₇Cl₄S | Cl (1,2,4,5); -SCH₃ (3) | Thioether-mediated redox activity | Acaricide precursors (e.g., tetrasul) |

Key Comparative Findings

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound exerts stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methylthio (-SCH₃) groups in analogues like 2,3,5,6-tetrachloroanisole or 1,2,4,5-tetrachloro-3-(methylthio)benzene. This enhances electrophilic substitution resistance and stabilizes negative charge in intermediates.

Thermal and Chemical Stability :

- Fluorine’s high electronegativity and strong C-F bonds render the target compound more thermally stable (decomposition >250°C) than chlorinated analogues (e.g., 1,2,4,5-tetrachlorobenzene decomposes at ~180°C). The -OCF₃ group also resists hydrolysis under acidic conditions, unlike -OCH₃ groups.

Solubility and Lipophilicity: The compound’s logP (octanol-water partition coefficient) is estimated at 4.2, higher than 1,2,4,5-tetrachlorobenzene (logP 3.8) due to fluorine’s hydrophobic nature. This improves membrane permeability in bioactive applications.

Synthetic Utility :

- Unlike 1,3,5-trifluoro-2,4,6-trichlorobenzene, which is prone to nucleophilic displacement at chlorine sites, the target compound’s fluorine atoms resist substitution, making it a robust scaffold for regioselective functionalization.

Challenges and Limitations

- Environmental Persistence : The compound’s stability may contribute to environmental persistence, similar to polychlorinated biphenyls (PCBs), necessitating stringent handling protocols.

- Synthesis Complexity : Introducing both chlorine and fluorine atoms in specific positions requires multi-step halogenation, increasing production costs compared to simpler analogues like 2,3,5,6-tetrachloroanisole.

Biologische Aktivität

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene (CAS No. 1807184-12-8) is a fluorinated aromatic compound with significant biological activity. Its molecular formula is C7Cl2F6O, and it has a molecular weight of 284.97 g/mol. This compound is characterized by its unique trifluoromethoxy and dichloro substituents, which contribute to its chemical reactivity and biological properties.

The biological activity of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene primarily stems from its ability to interact with various biological targets. Research indicates that halogenated compounds often exhibit significant interactions with cellular receptors and enzymes due to their electron-withdrawing properties. The presence of multiple fluorine and chlorine atoms enhances lipophilicity and may influence the compound's bioavailability and metabolic pathways.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines suggest potent antiproliferative effects comparable to established chemotherapy agents.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against various bacterial strains. Studies employing the agar diffusion method indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of halogen atoms is crucial for enhancing antimicrobial efficacy.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 18 |

Case Study 1: Anticancer Potential

In a study published in a peer-reviewed journal, researchers evaluated the anticancer potential of various fluorinated compounds, including 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene. The findings revealed that this compound significantly reduced cell viability in treated groups compared to control groups. The study concluded that further investigation into its mechanism could lead to the development of novel anticancer therapies.

Case Study 2: Environmental Impact Study

Another research effort focused on the environmental persistence of this compound due to its fluorinated nature. The study assessed its degradation pathways in aquatic environments and highlighted the potential risks associated with bioaccumulation in marine organisms. This aspect is critical for understanding the ecological implications of using such compounds in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.